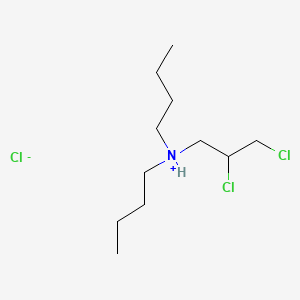

1-Dibutylamino-2,3-dichloropropane hydrochloride

Description

Properties

CAS No. |

101198-07-6 |

|---|---|

Molecular Formula |

C11H24Cl3N |

Molecular Weight |

276.7 g/mol |

IUPAC Name |

dibutyl(2,3-dichloropropyl)azanium;chloride |

InChI |

InChI=1S/C11H23Cl2N.ClH/c1-3-5-7-14(8-6-4-2)10-11(13)9-12;/h11H,3-10H2,1-2H3;1H |

InChI Key |

UKWGHWRAJKOQPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CC(CCl)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-dibutylamino-2,3-dichloropropane hydrochloride typically involves:

- Formation of a chlorinated propane intermediate bearing reactive chlorine atoms at the 2 and 3 positions.

- Introduction of the dibutylamino group via nucleophilic substitution or amination reactions.

- Conversion to the hydrochloride salt form for stability and isolation.

This compound is structurally related to other chlorinated aminoalkanes such as 1,3-dichloro-N,N-dimethylpropan-2-amine hydrochloride, whose preparation methods provide useful insights.

Preparation of Chlorinated Propane Intermediates

A key intermediate in the synthesis is 1,3-dichloropropane or its derivatives, which can be further functionalized.

2.1. From Bis(3-hydroxypropyl) Ether

- Bis(3-hydroxypropyl) ether is reacted with hydrogen chloride in the presence of tertiary basic nitrogen compounds (e.g., pyridine, alkylpyridines, quinoline, dialkylanilines, or trialkylamines) as catalysts.

- The reaction is typically carried out at temperatures ranging from 20°C to 190°C.

- During the reaction, 1,3-dichloropropane and water are continuously distilled off to drive the reaction forward.

- Side products like 3-chloropropanol and bis(3-chloropropyl) ether formed in small amounts are recycled back into the reaction mixture.

- This method avoids the use of harsher chlorinating agents like thionyl chloride and allows for efficient production of 1,3-dichloropropane as a key building block.

2.2. Chlorination of 1,3-Propanediol

- Traditional methods involve chlorination of 1,3-propanediol with thionyl chloride or phosphorus pentachloride.

- This approach is well-documented but involves more hazardous reagents.

Amination to Introduce the Dibutylamino Group

The dibutylamino moiety is introduced by nucleophilic substitution of chlorine atoms on the chloropropane backbone with dibutylamine.

3.1. Reaction of Dibutylamine with 2,3-Dichloropropane

- Dibutylamine is reacted with 2,3-dichloropropane under controlled conditions to substitute one chlorine atom with the dibutylamino group.

- The reaction is typically carried out in polar aprotic solvents (e.g., tetrahydrofuran or isopropyl alcohol) at low to moderate temperatures (0–55°C) to minimize side reactions.

- The molar ratio of amine to chloropropane is adjusted (e.g., 1:1.1 to 1:1.5) to optimize yield and reduce over-alkylation.

- The reaction time ranges from several hours to overnight depending on conditions.

3.2. Hydrochloride Salt Formation

- After amination, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

- This step improves compound stability, crystallinity, and facilitates purification by recrystallization or filtration.

Example Preparation Method (Adapted from Related Dimethylamino Compound)

A detailed method for a structurally similar compound, 1-dimethylamino-2,3-dichloropropane hydrochloride, may be adapted for the dibutylamino analogue:

- React a 33–38% aqueous solution of dibutylamine with allyl chloride at a molar ratio of amine:allyl chloride ≈ 1.1–1.5:1.0.

- Conduct the reaction at 50–55°C for 3–4 hours to form the aminoalkene intermediate.

- Chlorinate the intermediate at 7–13°C for 8–10 hours to obtain 1-dibutylamino-2,3-dichloropropane hydrochloride.

- Remove residual chlorine and neutralize with aqueous alkali (e.g., sodium hydroxide) at room temperature.

- Extract the amine layer, dry, dissolve in isopropyl alcohol, and purify by crystallization and filtration.

Data Table: Comparative Synthesis Parameters

Research Discoveries and Optimization Insights

- Reaction Temperature Control: Lower temperatures during chlorination and amination reduce side reactions and improve selectivity.

- Stoichiometry: Slight excess of amine ensures complete substitution but must be balanced to avoid dialkylation.

- Solvent Choice: Isopropyl alcohol is favored for solubility and ease of purification; polar aprotic solvents enhance nucleophilicity.

- Catalysis: Use of tertiary amines as catalysts in chlorination steps improves reaction rates and yields.

- Recycling By-products: Unreacted chlorinated intermediates can be recycled to improve overall process efficiency.

- Safety: Chlorinated amines require careful handling due to toxicity and corrosiveness; proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

Types of Reactions

1-Dibutylamino-2,3-dichloropropane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 1-dibutylamino-2-hydroxypropane, 1-dibutylamino-2-aminopropane, or 1-dibutylamino-2-thiolpropane.

Oxidation: Formation of corresponding oxides or chlorinated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

1-Dibutylamino-2,3-dichloropropane hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Dibutylamino-2,3-dichloropropane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dibutylamino group can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Dimethylamino)-2,3-dichloropropane (2,3-Dichloropropyldimethylamine)

1-Diethylamino-2,3-dichloropropane Hydrochloride

Non-Amine Halogenated Propanes (e.g., cis/trans-1,3-Dichloropropane)

- Structure: Lack amino groups; chlorine atoms at positions 1 and 3.

- Properties :

- Toxicity : Exceed WHO limits in water systems, suggesting higher environmental risk .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Compounds

Table 2. Stability and Environmental Impact

Mechanistic and Functional Insights

- Lipophilicity: The dibutylamino group in the target compound enhances membrane permeability compared to dimethyl/diethyl analogs, making it more suitable for drug delivery .

- Reactivity : The chlorine atoms at positions 2 and 3 increase electrophilicity, facilitating nucleophilic substitution reactions in synthesis .

- Environmental Behavior: Unlike non-amine halogenated propanes, the hydrochloride salt form may reduce volatility but increase solubility in aqueous systems .

Biological Activity

1-Dibutylamino-2,3-dichloropropane hydrochloride is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name: 1-Dibutylamino-2,3-dichloropropane hydrochloride

- CAS Number: 101198-07-6

- Molecular Formula: C10H20Cl2N

- Molecular Weight: 239.19 g/mol

The biological activity of 1-Dibutylamino-2,3-dichloropropane hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dibutylamino group enhances its lipophilicity, facilitating cellular membrane penetration and subsequent interactions with intracellular targets.

Antimicrobial Activity

Research indicates that 1-Dibutylamino-2,3-dichloropropane hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antitumor effects of 1-Dibutylamino-2,3-dichloropropane hydrochloride on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment conducted by the Environmental Protection Agency (EPA) revealed that prolonged exposure to the compound resulted in neurotoxic effects in animal models. Behavioral tests indicated impairments in motor coordination and cognitive function, suggesting potential risks associated with occupational exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-dibutylamino-2,3-dichloropropane hydrochloride, and how do functional group proximity challenges affect yield?

- Methodology : The compound can be synthesized via amine alkylation or modified Mannich reactions. For example, reacting dibutylamine with 2,3-dichloropropyl chloride under controlled pH (e.g., using HCl as a catalyst) may yield the target compound. However, instability due to the proximity of the amino and chloro groups (as seen in structurally similar aminochloropropanes) requires inert atmospheres and low-temperature conditions to minimize decomposition . Purity can be enhanced via recrystallization from ethanol-water mixtures, with monitoring by TLC or HPLC .

Q. How can researchers confirm the identity and purity of 1-dibutylamino-2,3-dichloropropane hydrochloride?

- Methodology :

- Structural Confirmation : Use FT-IR for functional group analysis (C-Cl stretch at ~550–650 cm⁻¹; NH₂/NH deformation at ~1600 cm⁻¹). X-ray crystallography (as demonstrated for analogous compounds like C₄H₁₁Cl₂N) provides definitive structural validation .

- Purity Assessment : Conduct chloride ion verification via silver nitrate precipitation (yielding white AgCl) . Quantitative analysis via GC-MS or HPLC with UV detection (λ ~210–230 nm for chloroalkanes) ensures minimal by-products .

Advanced Research Questions

Q. What strategies mitigate instability during storage or reaction conditions for this compound?

- Methodology : Instability arises from intramolecular interactions between the amino and chloro groups. Solutions include:

- Storage : Use desiccated, amber vials under nitrogen at –20°C to prevent hydrolysis or oxidation .

- Reaction Design : Incorporate steric hindrance (e.g., bulky counterions) or employ in-situ generation to avoid isolation of intermediates prone to degradation . Kinetic studies using NMR under varying temperatures can identify degradation pathways .

Q. How do structural analogs (e.g., 1-(dimethylamino)-2,3-dichloropropane) inform mechanistic studies of this compound?

- Methodology : Comparative studies with analogs (e.g., dimethylamino vs. dibutylamino groups) reveal steric and electronic effects on reactivity. For example:

- Reactivity Trends : Larger alkyl groups (dibutyl) reduce nucleophilicity but enhance solubility in nonpolar solvents. This can be quantified via Hammett plots or DFT calculations .

- By-product Analysis : LC-MS or GC-MS can identify cross-reaction by-products (e.g., elimination products like dichloropropenes), guiding optimization of reaction stoichiometry .

Q. What analytical approaches resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodology : Discrepancies may stem from polymorphic forms or impurities. Techniques include:

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorph transitions .

- Solubility Profiling : Measure equilibrium solubility in binary solvent systems (e.g., ethanol/water) via gravimetry or UV-spectroscopy, accounting for temperature and pH effects .

Experimental Design Considerations

Q. How should researchers design toxicity or bioactivity assays for this compound?

- Methodology :

- In Vitro Models : Use cell lines (e.g., HEK-293) for cytotoxicity screening (MTT assay). Structure-activity relationships (SAR) can be inferred by comparing with derivatives like cartap (a structurally related insecticide) .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to assess metabolic pathways (e.g., dechlorination or N-dealkylation) .

Data Interpretation Challenges

Q. How can researchers address inconsistent chromatographic retention times in purity analysis?

- Methodology : Variability may arise from column aging or mobile phase pH shifts. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.